molecular formula C6H8F6O2 B1453211 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol CAS No. 63693-10-7

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol

Cat. No.: B1453211
CAS No.: 63693-10-7
M. Wt: 226.12 g/mol
InChI Key: DBCKBJPBDWIANA-UHFFFAOYSA-N
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Description

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is a fluorinated alcohol compound with the molecular formula C6H8F6O2 and a molecular weight of 226.12 g/mol . This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol typically involves the reaction of hexafluorobutanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its unique reactivity and stability.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is unique due to its combination of fluorine atoms and an ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2-(2,2,3,4,4,4-hexafluorobutoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O2/c7-4(6(10,11)12)5(8,9)3-14-2-1-13/h4,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCKBJPBDWIANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63693-10-7
Record name 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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